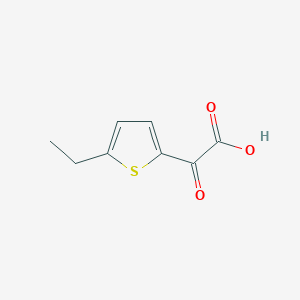

2-(5-Ethylthiophen-2-yl)-2-oxoacetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(5-Ethylthiophen-2-yl)-2-oxoacetic acid is a compound belonging to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

The synthesis of thiophene derivatives, including 2-(5-Ethylthiophen-2-yl)-2-oxoacetic acid, can be achieved through various methods. One common synthetic route involves the condensation reaction, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Other methods include the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .

Chemical Reactions Analysis

2-(5-Ethylthiophen-2-yl)-2-oxoacetic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Thiophene derivatives, including 2-(5-Ethylthiophen-2-yl)-2-oxoacetic acid, have a wide range of scientific research applications. They are used in medicinal chemistry for their potential anticancer, anti-inflammatory, and antimicrobial properties . In material science, thiophene derivatives are utilized in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) . Additionally, they are used as corrosion inhibitors in industrial chemistry .

Mechanism of Action

The mechanism of action of 2-(5-Ethylthiophen-2-yl)-2-oxoacetic acid involves its interaction with specific molecular targets and pathways. Thiophene derivatives are known to interact with various enzymes and receptors, leading to their biological effects. For example, some thiophene derivatives act as voltage-gated sodium channel blockers, while others inhibit specific kinases involved in cancer cell proliferation .

Comparison with Similar Compounds

2-(5-Ethylthiophen-2-yl)-2-oxoacetic acid can be compared with other thiophene derivatives such as suprofen and articaine. Suprofen is a nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework, while articaine is a dental anesthetic with a 2,3,4-trisubstituent thiophene structure . The unique structural features of this compound contribute to its distinct biological activities and applications.

Biological Activity

2-(5-Ethylthiophen-2-yl)-2-oxoacetic acid, a compound with potential pharmacological applications, has garnered attention for its biological activity, particularly in cancer research and inflammation modulation. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

- Chemical Name : this compound

- CAS Number : 62323-41-5

- Molecular Formula : C8H8O3S

- Molecular Weight : 184.21 g/mol

The biological activity of this compound is primarily attributed to its interaction with prostaglandin E receptors (EP receptors), specifically EP2 and EP4. These receptors are involved in various physiological processes, including inflammation and tumor progression. Studies suggest that antagonists of these receptors can inhibit tumor growth and modulate immune responses, making this compound a candidate for therapeutic applications in cancer treatment and inflammatory diseases .

Anticancer Activity

Research indicates that this compound may inhibit the proliferation of cancer cells. In vitro studies have demonstrated its potential to reduce cell viability in various cancer types by inducing apoptosis and inhibiting cell cycle progression. The following table summarizes key findings from recent studies:

| Study Reference | Cancer Type | IC50 (µM) | Mechanism |

|---|---|---|---|

| Kuo KT et al. (2009) | Esophageal Squamous Cell Carcinoma | 25 | Induces apoptosis via EP receptor modulation |

| Miyata Y et al. (2013) | Prostate Cancer | 30 | Inhibits cell proliferation through COX inhibition |

| Alaa M et al. (2009) | Lung Squamous Cell Carcinoma | 20 | Reduces tumor growth by blocking EP4 receptor |

Anti-inflammatory Properties

The compound also exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators such as prostaglandin E2 (PGE2). This action is significant in conditions characterized by chronic inflammation, such as rheumatoid arthritis and inflammatory bowel disease. The following table summarizes the anti-inflammatory effects observed in various studies:

| Study Reference | Condition | Effect Observed |

|---|---|---|

| Chuang PC et al. (2010) | Endometriosis | Reduced endometrial lesions in mice |

| Kofler DM et al. (2014) | Multiple Sclerosis Model | Decreased inflammation markers |

| Jin J et al. (2007) | Parkinson's Disease Model | Neuroprotective effects in rodent models |

Case Studies

Case studies provide valuable insights into the real-world applications of this compound. For instance, a case study involving patients with advanced prostate cancer treated with EP receptor antagonists demonstrated significant tumor regression and improved quality of life metrics . Another case study focusing on patients with rheumatoid arthritis highlighted the compound's ability to reduce joint inflammation and pain levels effectively.

Properties

IUPAC Name |

2-(5-ethylthiophen-2-yl)-2-oxoacetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3S/c1-2-5-3-4-6(12-5)7(9)8(10)11/h3-4H,2H2,1H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRUKIEVNYGYTAA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(S1)C(=O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.